Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate
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Overview
Description
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate is an organic compound with a complex structure that includes a fluorophenyl group, a hydroxy group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the hydroxy and oxobutenoate groups.
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Methyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure:
- Molecular Formula: C11H9FO4
- Molecular Weight: 224.18 g/mol
- IUPAC Name: this compound
- CAS Number: 41167-60-6
The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate, followed by esterification. The reaction conditions often include refluxing in ethanol with sodium ethoxide as a base, which facilitates the formation of the desired product.
Biological Activity
Mechanism of Action:
this compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It has been shown to interact with specific molecular targets, potentially acting as an inhibitor for certain enzymes involved in metabolic pathways. This interaction can lead to alterations in cellular signaling, which may contribute to its therapeutic effects.
Pharmacological Properties:
- Anticancer Activity: Research indicates that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, particularly in biochemical assays where it competes with substrate binding at active sites .
Case Studies and Research Findings
Case Study 1: Anticancer Effects
A study conducted by Joksimović et al. (2016) investigated the effects of various derivatives of oxobutenoates, including this compound, on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be developed further as an anticancer agent .
Case Study 2: Enzyme Interaction
In another study focused on enzyme interactions, this compound was tested against several enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, leading to decreased substrate turnover rates and supporting its potential use in metabolic regulation.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate | Contains bromophenyl group | Anticancer and anti-inflammatory properties |
Methyl 4-(phenyl)-4-hydroxy-2-oxobut-3-enoate | Lacks halogen substitution | Lower biological activity compared to fluorinated derivatives |
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate | Contains a different fluorine substitution | Varying enzyme inhibition potency |
Properties
CAS No. |
41167-60-6 |
---|---|
Molecular Formula |
C11H9FO4 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3 |
InChI Key |
KTWGXTGODIPYSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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